Structural Differentiation: 2-Hydroxy-3,4-dimethyl-4-phenyl-2-cyclopenten-1-one vs. 4-Phenyl-3,4-dimethyl-2-cyclopenten-1-one
The target compound is differentiated from its closest structural analog, 4-Phenyl-3,4-dimethyl-2-cyclopenten-1-one, by the presence of a hydroxyl group at the 2-position. This functional group transforms the compound from a simple ketone (MW 186.25 g/mol) into a hydroxy-enone (MW 202.25 g/mol) [1]. This is a critical distinction for its use as a synthetic intermediate, as the 2-hydroxy group can serve as a handle for further functionalization (e.g., esterification, alkylation) or be exploited in reactions like the Achmatowicz or Nazarov cyclizations .
| Evidence Dimension | Molecular Weight and Functional Group |
|---|---|
| Target Compound Data | 202.25 g/mol (C13H14O2); 2-Hydroxy group present |
| Comparator Or Baseline | 186.25 g/mol (C13H14O); No hydroxyl group (4-Phenyl-3,4-dimethyl-2-cyclopenten-1-one) |
| Quantified Difference | ΔMW = 16.00 g/mol (equivalent to one oxygen atom); Key difference is the presence of the hydroxyl functional group. |
| Conditions | Comparison of calculated molecular properties from authoritative databases. |
Why This Matters
For synthetic chemists, the presence of the 2-hydroxy group provides a site for further derivatization, making the target compound a more versatile intermediate than the simple ketone analog.
- [1] Chem960. (n.d.). 647024-65-5 (2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-4-phenyl-). Retrieved April 20, 2026. View Source
